molecular formula C7H5FN4O B13648100 5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carboxamide

5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carboxamide

Katalognummer: B13648100
Molekulargewicht: 180.14 g/mol
InChI-Schlüssel: NRNWDOBQQOCKMT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carboxamide typically involves the reaction of 5-Fluoro-1H-benzo[d][1,2,3]triazole with suitable carboxylating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the carboxamide group .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution can result in various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carboxamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carboxamide is unique due to the presence of both the fluorine atom and the carboxamide group, which confer specific chemical and biological properties. These functional groups enhance its reactivity and potential for various applications compared to similar compounds .

Eigenschaften

Molekularformel

C7H5FN4O

Molekulargewicht

180.14 g/mol

IUPAC-Name

6-fluoro-2H-benzotriazole-5-carboxamide

InChI

InChI=1S/C7H5FN4O/c8-4-2-6-5(10-12-11-6)1-3(4)7(9)13/h1-2H,(H2,9,13)(H,10,11,12)

InChI-Schlüssel

NRNWDOBQQOCKMT-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=CC2=NNN=C21)F)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.